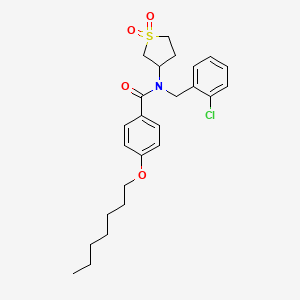
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-clorobencil)-N-(1,1-dióxidotetrahidrotiofen-3-il)-4-(heptiloxi)benzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Este compuesto se caracteriza por la presencia de un grupo clorobencilo, un grupo dióxidotetrahidrotiofenilo y un grupo heptiloxi unidos a un núcleo de benzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-clorobencil)-N-(1,1-dióxidotetrahidrotiofen-3-il)-4-(heptiloxi)benzamida generalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común podría incluir:
Formación del Núcleo de Benzamida: Esto se puede lograr reaccionando ácido 4-(heptiloxi)benzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente, seguido de la reacción con una amina para formar la benzamida.
Introducción del Grupo Clorobencilo: El grupo clorobencilo se puede introducir a través de una reacción de sustitución nucleofílica, donde un nucleófilo adecuado reacciona con cloruro de 2-clorobencilo.
Formación del Grupo Dióxidotetrahidrotiofenilo: Este paso podría implicar la oxidación de un derivado de tetrahidrotiofeno para introducir el grupo dióxidotetrahidrotiofenilo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-clorobencil)-N-(1,1-dióxidotetrahidrotiofen-3-il)-4-(heptiloxi)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo dióxidotetrahidrotiofenilo se puede oxidar aún más en condiciones de oxidación fuertes.
Reducción: El compuesto se puede reducir para modificar los grupos funcionales, como reducir el grupo dióxidotetrahidrotiofenilo a un grupo tetrahidrotiofenilo.
Sustitución: El grupo clorobencilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de sulfona, mientras que la reducción puede producir derivados de tiofeno más simples.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda o ligando en estudios bioquímicos.
Medicina: Investigación de sus propiedades farmacológicas para posibles usos terapéuticos.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-clorobencil)-N-(1,1-dióxidotetrahidrotiofen-3-il)-4-(heptiloxi)benzamida dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas se elucidarían a través de estudios bioquímicos y farmacológicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-clorobencil)-N-(1,1-dióxidotetrahidrotiofen-3-il)-4-(metoxi)benzamida
- N-(2-clorobencil)-N-(1,1-dióxidotetrahidrotiofen-3-il)-4-(etoxi)benzamida
Singularidad
N-(2-clorobencil)-N-(1,1-dióxidotetrahidrotiofen-3-il)-4-(heptiloxi)benzamida es único debido a la presencia del grupo heptiloxi, que puede influir en sus propiedades físicas y químicas, como la solubilidad y la reactividad. Esta singularidad puede hacerlo particularmente adecuado para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C25H32ClNO4S |
|---|---|
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |
InChI |
InChI=1S/C25H32ClNO4S/c1-2-3-4-5-8-16-31-23-13-11-20(12-14-23)25(28)27(22-15-17-32(29,30)19-22)18-21-9-6-7-10-24(21)26/h6-7,9-14,22H,2-5,8,15-19H2,1H3 |
Clave InChI |
POPWRRRQQUHKNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
![9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-](/img/structure/B12128442.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B12128450.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12128458.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12128460.png)
![2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128464.png)
![2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12128467.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)

![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)
